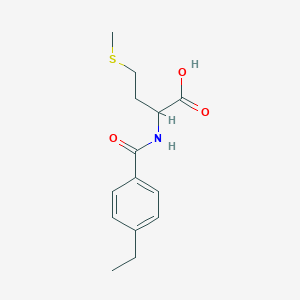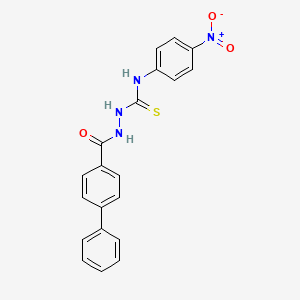![molecular formula C14H18N4O4S B4127958 2-[(4-nitrophenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4127958.png)
2-[(4-nitrophenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide
Overview
Description
2-[(4-nitrophenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as NITD-008 and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of NITD-008 is not fully understood, but it is believed to inhibit viral replication by targeting the viral RNA-dependent RNA polymerase. NITD-008 has also been found to inhibit the activity of several enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
NITD-008 has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit viral replication, tumor growth, and inflammation. Additionally, NITD-008 has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the formation of blood vessels, which is important for tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using NITD-008 in lab experiments is its broad-spectrum antiviral activity. It has been shown to be effective against several different viruses, making it a potentially useful tool for studying viral replication. Additionally, NITD-008 has been found to have antitumor and anti-inflammatory properties, making it a potential treatment for several diseases. However, one limitation of using NITD-008 in lab experiments is its potential toxicity. High concentrations of NITD-008 can be toxic to cells, so careful dosing and monitoring are necessary.
Future Directions
There are several potential future directions for research on NITD-008. One direction is to further investigate its antiviral activity against emerging viruses such as SARS-CoV-2. Another direction is to study its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of NITD-008 and to develop more effective and less toxic derivatives of the compound.
Scientific Research Applications
NITD-008 has been extensively studied for its potential applications in scientific research. It has been found to have antiviral, antitumor, and anti-inflammatory properties. NITD-008 has been shown to inhibit the replication of several viruses, including dengue virus, Zika virus, and SARS-CoV-2. It has also been found to have antitumor activity against several types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, NITD-008 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
1-[[2-(4-nitrophenyl)acetyl]amino]-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c19-13(8-10-3-5-11(6-4-10)18(20)21)16-17-14(23)15-9-12-2-1-7-22-12/h3-6,12H,1-2,7-9H2,(H,16,19)(H2,15,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWNHAYMWDJYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4127883.png)
![N-(4-butylphenyl)-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4127890.png)

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-(2-methyl-2-propen-1-yl)-2-pyridinamine](/img/structure/B4127913.png)
![ethyl 4-[({[1-(4-ethoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4127921.png)
![ethyl 4-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4127927.png)
![N-{4-[({4-[(5-nitro-8-quinolinyl)amino]butyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4127934.png)

![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4127945.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4127960.png)

![N-phenyl-2-({[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}amino)butanamide](/img/structure/B4127967.png)
![1-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4127971.png)